N-(4-anilinophenyl)-2-phenylcyclopropane-1-carboxamide
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Overview
Description
N-(4-anilinophenyl)-2-phenylcyclopropane-1-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-2-phenylcyclopropane-1-carboxamide typically involves the reaction of 4-anilinophenylamine with 2-phenylcyclopropanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-(4-anilinophenyl)-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-anilinophenyl)-2-phenylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
- N-(4-anilinophenyl)-2-naphthamide
- N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea
- Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
Comparison: N-(4-anilinophenyl)-2-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c25-22(21-15-20(21)16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)23-17-9-5-2-6-10-17/h1-14,20-21,23H,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOKWMLZVSPKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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